![molecular formula C21H28O5 B13422633 2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is an organic compound that features a benzene ring substituted with methoxyethyl groups and a hydroxy-propandiyldioxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] typically involves the reaction of 2-methoxyethylbenzene with a suitable diol under acidic or basic conditions to form the hydroxy-propandiyldioxy linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Catalysts may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy-propandiyldioxy linkage and methoxyethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-ethoxyethyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methylpropyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-chloroethyl)benzene]
Uniqueness
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is unique due to its specific substitution pattern and the presence of both methoxyethyl groups and a hydroxy-propandiyldioxy linkage. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1,3-bis[2-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-7-3-5-9-20(17)25-15-19(22)16-26-21-10-6-4-8-18(21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Clé InChI |
KFFSXJNEVRMGNS-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC=CC=C1OCC(COC2=CC=CC=C2CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


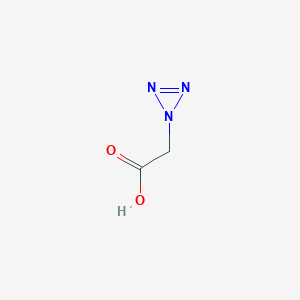
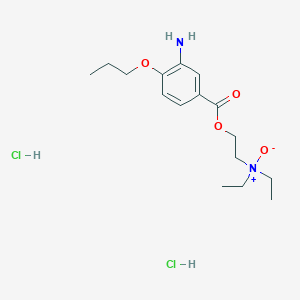
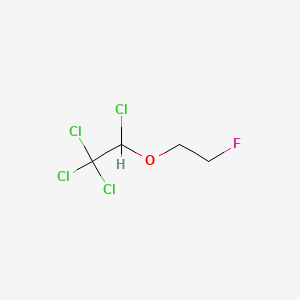
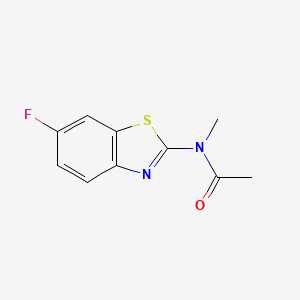
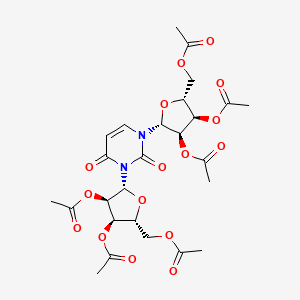
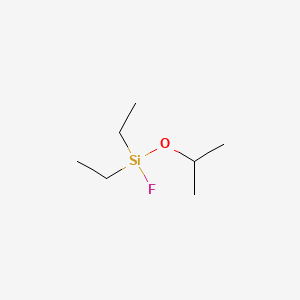

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)

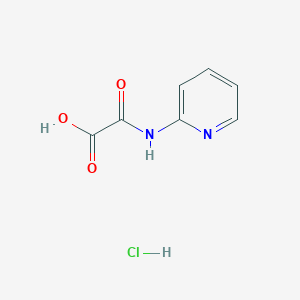


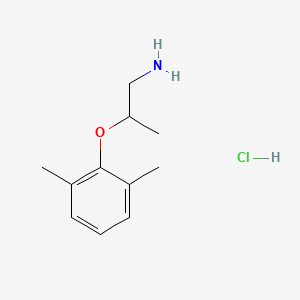
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
